

Application Notes and Protocols for Photoregulin1 Synthesis and Purification

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Compound of Interest

Compound Name: Photoregulin1

Cat. No.: B1677730

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Introduction

Photoregulin1 (PR1) is a novel protein with significant therapeutic potential. Its precise mechanism of action is under active investigation, and a reliable source of pure, active PR1 is essential for further research and development. This document provides a comprehensive, step-by-step protocol for the synthesis and purification of recombinant **Photoregulin1**. The following protocols are designed to be adaptable and can be optimized to achieve high-yield, high-purity PR1 for various downstream applications, including structural biology, functional assays, and preclinical studies.

While specific data for "**Photoregulin1**" is not publicly available, this guide is based on established and widely used methods for recombinant protein expression and purification. The provided quantitative data represents typical outcomes for a well-behaved recombinant protein of approximately 35 kDa expressed in an E. coli system.

Data Presentation: Summary of Expected Yields and Purity

The following table summarizes the expected quantitative data at each major step of the **Photoregulin1** purification protocol, assuming a starting culture volume of 1 liter.

Purification Step	Total Protein (mg)	PR1 Yield (mg)	Purity (%)
Clarified Lysate	300 - 500	20 - 40	~5 - 10
Affinity Chromatography	15 - 25	12 - 20	> 90
Size-Exclusion Chromatography	10 - 15	8 - 12	> 98

Experimental Protocols

Part 1: Synthesis of Recombinant Photoregulin1 in E. coli

This protocol describes the expression of **Photoregulin1** using a T7 expression system in E. coli. An N-terminal Hexa-histidine (His6) tag is utilized for affinity purification.

1.1 Transformation

- Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
- Add 10 ng of the pET-28a-PR1 expression plasmid to the cells.
- Gently mix by flicking the tube and incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.
- Add 950 µL of sterile LB medium and incubate at 37°C for 1 hour with shaking (220 rpm).
- Plate 100 µL of the cell suspension onto an LB agar plate containing 50 µg/mL kanamycin.
- Incubate the plate overnight at 37°C.

1.2 Protein Expression

- Inoculate a single colony from the agar plate into 50 mL of LB medium containing 50 µg/mL kanamycin.

- Grow the culture overnight at 37°C with shaking (220 rpm).
- The next morning, inoculate 1 L of LB medium (with 50 µg/mL kanamycin) with the 50 mL overnight culture.
- Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[1\]](#)
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[\[1\]](#)
- Reduce the temperature to 18°C and continue to grow the culture for 16-18 hours with shaking. This lower temperature often improves protein solubility.

Part 2: Purification of Recombinant Photoregulin1

This protocol details the purification of His6-tagged **Photoregulin1** using Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).

2.1 Cell Lysis and Lysate Clarification

- Harvest the cells from the 1 L culture by centrifugation at 5,000 x g for 15 minutes at 4°C.[\[1\]](#)
- Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice. Use 10-second pulses with 20-second cooling intervals for a total of 5 minutes of sonication time.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[\[1\]](#)
- Carefully collect the supernatant, which contains the soluble His6-PR1.

2.2 Immobilized Metal Affinity Chromatography (IMAC)

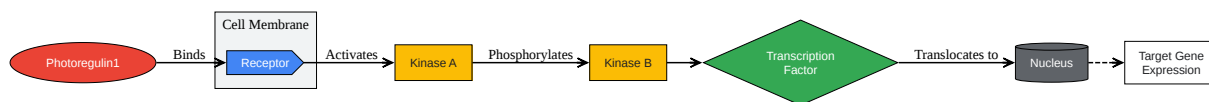
- Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).[2]
- Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.
- Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His6-PR1 from the column using a linear gradient of 20-500 mM imidazole in a buffer containing 50 mM Tris-HCl pH 8.0 and 300 mM NaCl over 10 column volumes. Alternatively, a step elution with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole) can be used.
- Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing pure PR1.

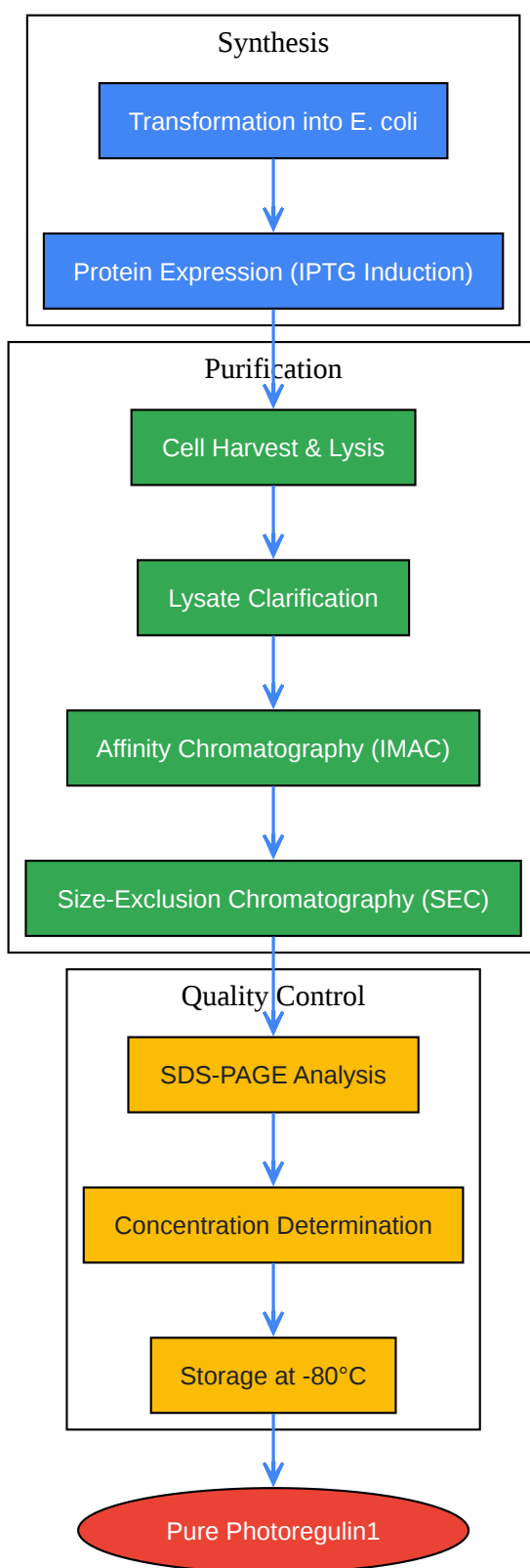
2.3 Size-Exclusion Chromatography (SEC)

- Pool the purest fractions from the IMAC step and concentrate them to approximately 2-3 mL using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Equilibrate a Superdex 75 or similar SEC column with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
- Load the concentrated protein sample onto the SEC column.
- Run the chromatography at a flow rate of 0.5 mL/min and collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing highly pure, monomeric PR1.
- Pool the pure fractions, determine the protein concentration using a spectrophotometer (A280), and store at -80°C.

Visualizations

Hypothetical Signaling Pathway of Photoregulin1





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